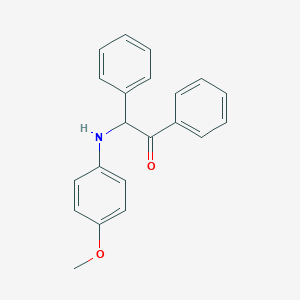
2-(4-Methoxyanilino)-1,2-diphenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyanilino)-1,2-diphenylethanone, also known as Methoxydiphenylamine (MDA), is a chemical compound that has been extensively studied for its potential applications in the field of organic electronics and optoelectronics. MDA is a yellow powder that is soluble in organic solvents such as chloroform, acetone, and methanol.
作用機序
MDA has a planar structure with a conjugated system of double bonds, which allows it to efficiently transport charge carriers such as electrons and holes. In OLEDs and OPVs, MDA acts as a hole-transport material, facilitating the movement of positive charge carriers from the anode to the emissive layer. In DSSCs, MDA acts as a sensitizer, absorbing photons and transferring the resulting excited electron to the TiO2 electrode. In OFETs, MDA acts as an electron-transport material, facilitating the movement of negative charge carriers from the source to the drain.
生化学的および生理学的効果
MDA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have significant adverse effects on human health or the environment.
実験室実験の利点と制限
MDA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its electronic and optical properties can be easily tuned by modifying its chemical structure. However, MDA is sensitive to air and moisture, which can degrade its performance in electronic devices. Additionally, MDA has relatively low thermal stability, which can limit its use in high-temperature applications.
将来の方向性
There are several future directions for research on MDA. One area of interest is the development of new synthetic methods for MDA and its derivatives, which could improve its purity and performance in electronic devices. Another area of interest is the investigation of MDA's potential applications in other areas of organic electronics and optoelectronics, such as organic memory devices and organic lasers. Additionally, there is a need for further studies on the biochemical and physiological effects of MDA to ensure its safety for use in electronic devices and other applications.
合成法
MDA can be synthesized by the reaction of 4-methoxyaniline with benzophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of MDA as a yellow powder. The purity of the synthesized MDA can be improved by recrystallization from a suitable solvent.
科学的研究の応用
MDA has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. MDA has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) and as an electron-transport material in organic field-effect transistors (OFETs). Its unique electronic and optical properties make it a promising candidate for use in these applications.
特性
CAS番号 |
19339-72-1 |
|---|---|
製品名 |
2-(4-Methoxyanilino)-1,2-diphenylethanone |
分子式 |
C21H19NO2 |
分子量 |
317.4 g/mol |
IUPAC名 |
2-(4-methoxyanilino)-1,2-diphenylethanone |
InChI |
InChI=1S/C21H19NO2/c1-24-19-14-12-18(13-15-19)22-20(16-8-4-2-5-9-16)21(23)17-10-6-3-7-11-17/h2-15,20,22H,1H3 |
InChIキー |
JRZHPGQTVBMVBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
その他のCAS番号 |
19339-72-1 |
同義語 |
2-[(4-methoxyphenyl)amino]-1,2-diphenyl-ethanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



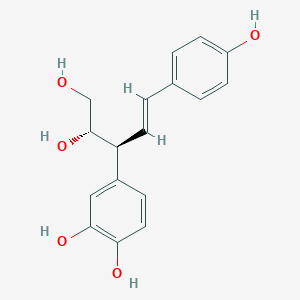
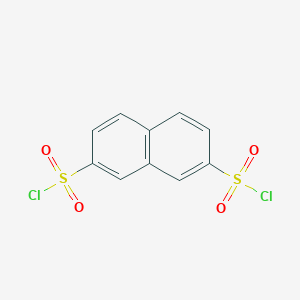
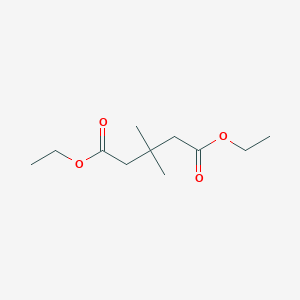
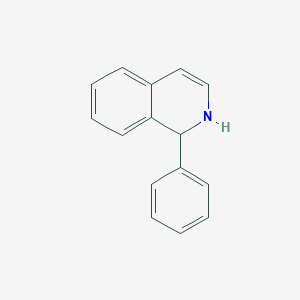
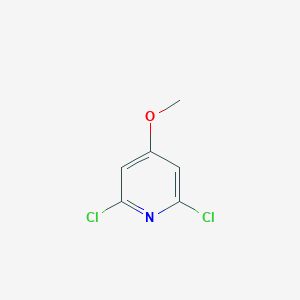
![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)
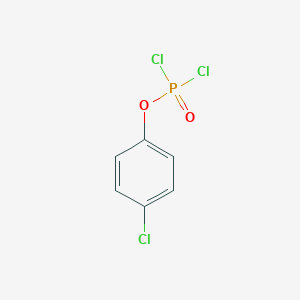
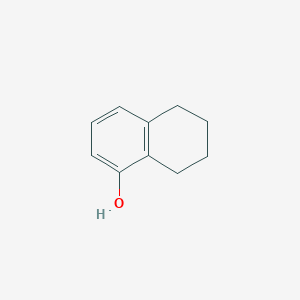
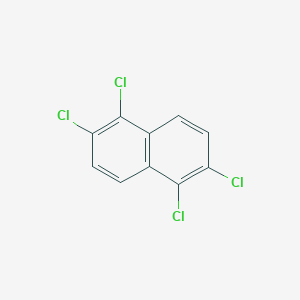

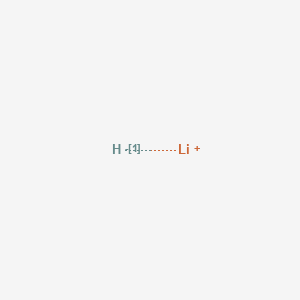
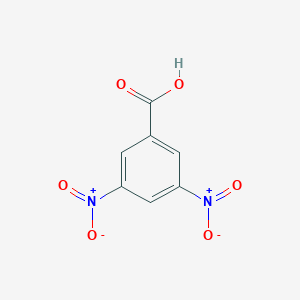
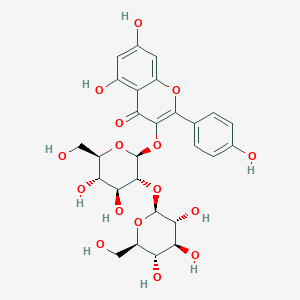
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)